Iso-FK-506, also known as iso-Tacrolimus, is a derivative of Tacrolimus, an immunosuppressive drug widely used in clinical settings to prevent organ transplant rejection. Tacrolimus is derived from the fermentation of Streptomyces tsukabaenis and acts primarily as a calcineurin inhibitor. Iso-FK-506 has been classified as an impurity in pharmaceutical formulations of Tacrolimus, and it retains similar pharmacological properties, making it a subject of interest in both research and clinical applications.
Iso-FK-506 is synthesized from the same biosynthetic pathways that produce Tacrolimus. It belongs to the class of macrolide antibiotics and is categorized under immunosuppressants due to its ability to modulate the immune response. The compound's chemical classification falls under chiral molecules, which are significant in pharmacology for their varying effects based on molecular orientation.
The synthesis of Iso-FK-506 involves complex biochemical processes that include both type 1 polyketide synthases and nonribosomal peptide syntheses. The biosynthetic pathway consists of multiple modules, each contributing specific molecular building blocks. Key enzymes involved in its synthesis include:
This hybrid synthesis results in a highly complex molecule with multiple stereocenters, contributing to its biological activity and specificity.
Iso-FK-506 undergoes various chemical reactions typical of macrolides, including:
These reactions are significant in determining the compound's stability, bioavailability, and therapeutic effectiveness.
The primary mechanism by which Iso-FK-506 exerts its immunosuppressive effects involves inhibition of calcineurin. Calcineurin is a calcium-dependent phosphatase that activates nuclear factor of activated T cells (NFAT). Iso-FK-506 binds to FKBP12, forming a complex that inhibits calcineurin activity. This inhibition prevents dephosphorylation of NFAT, thereby blocking the transcription of cytokines such as interleukin 2 (IL-2), which are essential for T cell activation and proliferation .
In addition to its immunosuppressive properties, Iso-FK-506 has been shown to induce autophagy, which may have implications for neuroprotective applications .
Iso-FK-506 exhibits several notable physical and chemical properties:
These properties are essential for ensuring reliable results in experimental settings.
Iso-FK-506 has several scientific applications:
Iso-FK-506, systematically designated as Iso-Tacrolimus or Tacrolimus Lactone Isomer, represents a structural isomer of the immunosuppressant drug Tacrolimus (FK506). Its chemical identity is defined by the CAS Registry Number 134590-88-8 and the molecular formula C₄₄H₆₉NO₁₂, identical to Tacrolimus but distinguished by atomic connectivity and ring conformation [2] [5]. The term "Iso" denotes its isomeric status, arising from intramolecular rearrangements, while the suffix "Lactone Isomer" specifically references the formation of a lactone ring—a critical differentiator from Tacrolimus's macrolide structure [2].
The Ref. 4Z-T-3917 (CymitQuimica) and TRC-I816250 (LGC Standards) are commercial identifiers for research-grade material [2] [5]. Unlike Tacrolimus, which contains a hemiketal ether linkage, Iso-FK-506 features a δ-lactone moiety generated through esterification involving the C-22 hydroxyl and C-24 carboxyl groups. This rearrangement abolishes Tacrolimus's native binding affinity for FKBP12 immunophilins, underpinning its distinct bioactivity profile [5].
Table 1: Nomenclature and Identifiers of Iso-FK-506
Nomenclature Type | Identifier | Source |
---|---|---|
Systematic Name | Iso-Tacrolimus | PubChem CID 14724720 |
CAS Registry Number | 134590-88-8 | [2] [5] |
Molecular Formula | C₄₄H₆₉NO₁₂ | [1] [5] |
Commercial Code | Ref. 4Z-T-3917 | CymitQuimica |
Commercial Code | TRC-I816250 | LGC Standards |
Structural elucidation of Iso-FK-506 relies on complementary techniques: X-ray crystallography for atomic-resolution spatial mapping and multidimensional NMR for solution-state dynamics. While no crystallographic structure of Iso-FK-506 itself is publicly available, studies of homologous complexes (e.g., FK506 bound to Plasmodium vivax FKBP35) reveal how lactonization alters ternary complex formation [3]. The crystal structure of FK506-FKBP12 (PDB: 1FKF) shows the C-22 hydroxyl and C-24 carboxyl groups in proximity (4.2 Å), supporting the feasibility of lactone formation under acidic or thermal stress [3] [4].
Spectroscopic signatures further confirm lactonization:
The molecular weight is 804.02 g/mol (LGC Standards) or 804.03 g/mol (CymitQuimica), with minor variations attributable to isotopic abundance [2] [5]. Physical characterization identifies it as a white to off-white crystalline solid, consistent with high purity (>95% HPLC) [2] [5].
Table 2: Key Spectroscopic and Physical Properties
Property | Iso-FK-506 Signature | Tacrolimus Signature |
---|---|---|
Lactone Carbonyl (IR) | 1,765 cm⁻¹ | Absent |
C-22 Proton (¹H NMR) | δ 5.7 ppm (multiplet) | δ 3.1 ppm (broad) |
Carbonyl (¹³C NMR) | δ 178.5 ppm (ester) | δ 212.3 ppm (ketone) |
Physical Form | White to off-white solid | White crystalline solid |
HPLC Purity | >95% | >98% |
Iso-FK-506’s bioactivity hinges on stereochemical inversion and bond reorganization. Tacrolimus contains six chiral centers (C-10, C-13, C-14, C-15, C-18, C-21) and a trans-alkene (C17-C18). Lactonization induces:
Functional group changes include:
These alterations explain its attenuated immunosuppressive activity: Molecular dynamics simulations show the lactone ring sterically clashes with Phe88 in Plasmodium FKBP35 (vs. human FKBP12 His87), reducing binding affinity by >20-fold [3] [4].
Table 3: Stereochemical and Functional Group Comparison
Structural Feature | Iso-FK-506 | Tacrolimus (FK506) |
---|---|---|
C-22 Configuration | S-epimer | R-epimer |
C-24 Functional Group | Ester (–COO–) | Carboxylate (–COOH) |
Key Ring System | 20-membered macrolide + δ-lactone | 23-membered macrolide |
C17-C18 Bond Geometry | trans | trans |
H-Bond Donors | 2 | 3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0